7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its bicyclic structure that includes a quinazoline ring. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The chemical structure is defined by the presence of a hydroxyl group at the seventh position and a carbonyl group at the second position of the quinazoline framework.
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its relevance in drug development. Its CAS number is 948552-89-4, which facilitates its identification in chemical databases.
This compound is classified as a dihydroquinazolinone, which is a type of quinazolinone derivative. Quinazolinones are recognized for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. For example, the use of continuous flow reactors in industrial settings has been explored to enhance production efficiency while maintaining quality control standards.
The molecular formula of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is , with a molecular weight of approximately 164.16 g/mol. The structural representation includes:
The compound exhibits specific physicochemical properties that are crucial for its reactivity and interaction with biological systems:
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while minimizing side reactions. For example, using Lewis acids can enhance electrophilic addition reactions involving the carbonyl group.
The biological activity of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is attributed to its ability to interact with various biological targets:
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines and may also possess anti-inflammatory properties . The precise mechanism often involves modulation of signaling pathways or direct interaction with DNA.
Key chemical properties include:
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
The synthesis of dihydroquinazolinone scaffolds has evolved significantly from classical acid-mediated cyclizations to sophisticated catalytic methods. Early industrial routes to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone – a key precursor for antipsychotic agents like aripiprazole – relied on AlCl₃-mediated Friedel-Crafts acylation. This method involved reacting resorcinol with 3-chloropropionyl chloride to form (3-hydroxyphenyl)-3-chloropropionate, followed by AlCl₃-catalyzed intramolecular cyclization. Critical limitations included the formation of a stable 1:1 AlCl₃-product complex, requiring elaborate decomposition steps using hydrochloric acid and organic solvents for product liberation [1] [6]. Alternative Lewis acids like BF₃, TiCl₄, or SbF₅ were explored but showed inferior regioselectivity for the 7-hydroxy isomer. The stoichiometric AlCl₃ requirement (1.5-2.0 equivalents) generated substantial metallic waste, complicating purification and reducing atom economy. Despite modifications using polar solvents like DMF or sulfolane to improve yields to 80-85%, these methods remained environmentally burdensome due to heavy metal usage and hazardous quenched waste streams [6].
Table 1: Historical Cyclization Methods for 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Precursors
Cyclization Agent | Temperature (°C) | Yield (%) | Key Limitations |
---|---|---|---|
AlCl₃ (neat) | 50-60 | 70-75 | Stable complex formation, stoichiometric metal waste |
AlCl₃ in DMF | 80-90 | 80-85 | High-temperature decomposition required |
BF₃·Et₂O | Reflux | 60-65 | Low regioselectivity, dimeric byproducts |
Concentrated H₂SO₄ | 25 | <50 | Sulfonation side reactions, low yield |
Reverse zinc oxide (ZnO) micelles have emerged as high-efficiency nanoreactors for sustainable dihydroquinazolinone synthesis, addressing solvent waste and catalyst recovery issues. These catalysts are synthesized through surfactant-directed self-assembly in cyclohexane, forming hollow spherical structures (~280 nm diameter) with a hexagonal zincite phase (confirmed by XRD). The architecture provides a hydrophobic microenvironment within the aqueous bulk phase, facilitating reactant concentration at the interface. In practice, ZnO micelles (10 mol%) catalyze the condensation of anthranilamide and aldehydes in water at 70°C, achieving >90% yield for 2-aryl-2,3-dihydroquinazolin-4(1H)-ones within 2-4 hours. The catalyst's recyclability is exceptional – maintaining >95% activity over five cycles – due to the micellar structure preventing nanoparticle agglomeration. This method eliminates organic solvents and enables product isolation via simple filtration without chromatographic purification. For 7-hydroxy derivatives, electron-donating substituents on the aldehyde component enhance cyclization rates through accelerated imine formation [2] [4].
Table 2: Performance of Reverse ZnO Micelles in Dihydroquinazolinone Synthesis
Aldehyde Substituent | Reaction Time (h) | Yield (%) | Catalyst Reuse Efficiency (Cycle 5, %) |
---|---|---|---|
4-NO₂-C₆H₄ | 2.0 | 92 | 96 |
3-NO₂-C₆H₄ | 2.5 | 89 | 95 |
4-OH-C₆H₄ | 1.5 | 95 | 97 |
7-Hydroxy-anthranilamide | 3.0 | 90* | 94 |
*Estimated yield for 7-hydroxyquinazolinone analog
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a pivotal oxidant for introducing versatility at the C3-C4 positions of dihydroquinazolinones. While not directly exemplified in the provided literature for 7-hydroxy derivatives, analogous protocols demonstrate dehydrogenation of 3,4-dihydroquinazolin-4(1H)-ones to aromatic quinazolines – crucial for bioactive molecule synthesis. DDQ (1.2-2.0 equivalents) in refluxing toluene or dioxane achieves near-quantitative oxidation within 4-8 hours. This method surpasses older oxidants like KMnO₄ or SeO₂ in regioselectivity, particularly for substrates containing acid-sensitive groups. For 7-hydroxy substituted precursors, protection as silyl ethers (e.g., tert-butyldiphenylsilyl) prevents unwanted quinone formation during oxidation. The resulting quinazoline-4-ones serve as platforms for nucleophilic displacement at C2/C4 or transition metal-catalyzed cross-coupling, enabling C-aryl, C-alkenyl, or heteroaryl functionalization critical for SAR studies [8] [10].
Solid-phase synthesis enables rapid generation of dihydroquinazolinone libraries via N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin anchoring. After Alloc-deprotection with Pd(0), the immobilized amine undergoes cyclative cleavage upon treatment with carbonyl donors (aldehydes or ketones), directly releasing 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones into solution. Modifications at three positions are feasible: R¹ (via amino acid coupling), R² (via primary amine displacement), and R³ (via aromatic substitution). This approach yielded 19 novel derivatives including anticancer leads CA1-e and CA1-g (IC₅₀ ~22 μM against A2780 ovarian cells). Key advantages include:
The cyclization efficiency for 7-hydroxyquinazolinones varies drastically with catalyst choice:
Friedel-Crafts Lewis Acids (AlCl₃, ZnCl₂):
Transition Metal Catalysts (Cu(OTf)₂, β-Cyclodextrin Complexes):
Table 3: Catalyst Performance in 7-Hydroxyquinazolinone Synthesis
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | E-Factor* |
---|---|---|---|---|---|
AlCl₃ (neat) | Dichloroethane | 60 | 8 | 85 | 8.7 |
ZnO Micelles | Water | 70 | 3 | 90 | 1.2 |
β-CD/Cu(OTf)₂ | Water | 80 | 4 | 92 | 1.5 |
SiO₂-Cu(OTf)₂ (Heterogeneous) | Solvent-free | 100 | 1.5 | 88 | 2.1 |
*Environmental factor: kg waste/kg product; lower values indicate greener processes
Hybrid Catalysis: Modern approaches combine Lewis acids with micellar encapsulation (e.g., β-cyclodextrin/Cu(OTf)₂), enhancing both yield and sustainability. The cyclodextrin cavity shields the 7-hydroxy group from oxidation while promoting ortho-acylation through hydrogen-bonding orientation. This synergy reduces typical AlCl₃ loading by 80% while maintaining yields >90% [5] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1